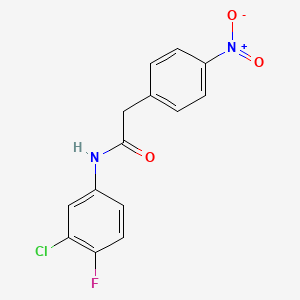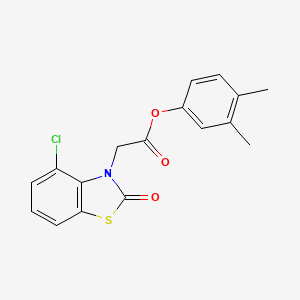![molecular formula C14H12N2O2S2 B5723280 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as ACTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi. This compound has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.
未来方向
There are several future directions for the study of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One potential area of research is the development of this compound-based cancer therapies. Another potential area of research is the study of the antioxidant activity of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound to normal cells and to develop strategies to mitigate this toxicity.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potent cytotoxic activity against cancer cells, anti-inflammatory activity, and antioxidant activity make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, its potential toxicity to normal cells requires careful consideration when designing experiments and interpreting results. Further studies are needed to investigate the potential applications of this compound in various areas of scientific research.
合成方法
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction between 4-acetyl aniline and thiophene-2-carbonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography, and the final product is obtained in the form of a yellow powder.
科学研究应用
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of application is in the field of cancer research. This compound has been shown to exhibit potent cytotoxic activity against various cancer cells, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9(17)10-4-6-11(7-5-10)15-14(19)16-13(18)12-3-2-8-20-12/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOVVFVJREGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)


![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)


![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)